molecular formula C10H8BrClN2O B13929224 7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone

7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone

Cat. No.: B13929224
M. Wt: 287.54 g/mol
InChI Key: DWFGFMQVJCGHHF-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a bromomethyl group at the 7th position, a chlorine atom at the 8th position, and a methyl group at the 3rd position on the quinoxalinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone typically involves the bromination of a precursor quinoxalinone compound. One common method involves the reaction of 8-chloro-3-methyl-2(1H)-quinoxalinone with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical bromination mechanism, resulting in the formation of the desired bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, amino, or thioether derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of dehalogenated or reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its potential as an anticancer, antimicrobial, or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(Bromomethyl)-8-chloroquinoxalinone: Lacks the methyl group at the 3rd position.

    8-Chloro-3-methylquinoxalinone: Lacks the bromomethyl group at the 7th position.

    7-(Bromomethyl)-quinoxalinone: Lacks both the chlorine atom at the 8th position and the methyl group at the 3rd position.

Uniqueness

7-(Bromomethyl)-8-chloro-3-methyl-2(1H)-quinoxalinone is unique due to the presence of all three substituents (bromomethyl, chlorine, and methyl) on the quinoxalinone ring. This specific combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8BrClN2O

Molecular Weight

287.54 g/mol

IUPAC Name

7-(bromomethyl)-8-chloro-3-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C10H8BrClN2O/c1-5-10(15)14-9-7(13-5)3-2-6(4-11)8(9)12/h2-3H,4H2,1H3,(H,14,15)

InChI Key

DWFGFMQVJCGHHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2)CBr)Cl)NC1=O

Origin of Product

United States

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